

# Krestin (PSK) as a Biological Response Modifier: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Krestin*

Cat. No.: *B1180457*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Krestin** (PSK), a protein-bound polysaccharide extracted from the mycelium of the *Trametes versicolor* mushroom, has been a subject of extensive research and clinical use, particularly in Japan where it is an approved adjuvant for cancer therapy.<sup>[1][2]</sup> This technical guide provides an in-depth overview of PSK's role as a biological response modifier (BRM), focusing on its immunological mechanisms of action, quantitative data from key studies, and detailed experimental protocols.

PSK is a complex molecule with an average molecular weight of approximately 100,000 Da, consisting of a  $\beta$ -glucan main chain with side chains and a protein component.<sup>[3]</sup> Its multifaceted activity profile, encompassing both direct antitumor effects and potentiation of the host immune response, has positioned it as a significant agent in the field of cancer immunotherapy.

## Mechanism of Action

PSK's efficacy as a BRM stems from its ability to modulate both the innate and adaptive immune systems, as well as exert direct effects on cancerous cells.

## Immunomodulatory Effects

PSK's primary mechanism is the stimulation of the host's immune system to recognize and eliminate cancer cells. This is achieved through several key pathways:

- Toll-Like Receptor 2 (TLR2) Agonism: PSK is a potent and selective agonist of TLR2, a pattern recognition receptor expressed on various immune cells, including dendritic cells (DCs) and natural killer (NK) cells.[\[3\]](#)[\[4\]](#) This interaction is a critical initiating step in its immunomodulatory cascade.
- Activation of Dendritic Cells (DCs): By activating TLR2 on DCs, PSK induces their maturation and enhances the production of pro-inflammatory cytokines, notably Interleukin-12 (IL-12).[\[4\]](#) Mature DCs are more effective at antigen presentation, leading to a more robust activation of T cells.
- Enhancement of Natural Killer (NK) Cell Activity: PSK significantly enhances the cytotoxic activity of NK cells against tumor cells.[\[5\]](#)[\[6\]](#) This activation appears to be both direct and indirect, the latter being mediated by cytokines such as IL-12 produced by other immune cells.[\[4\]](#)
- T Cell Modulation: PSK promotes a shift towards a Th1-dominant immune response, characterized by increased production of cytokines like interferon-gamma (IFN- $\gamma$ ) and IL-2. [\[3\]](#)[\[4\]](#) This Th1 polarization is crucial for effective cell-mediated antitumor immunity. PSK has been shown to increase the percentages of CD4+ and CD8+ T cells.[\[4\]](#)
- Cytokine Network Regulation: PSK modulates the cytokine and chemokine network, leading to an increase in pro-inflammatory and immune-stimulatory molecules.[\[7\]](#)

## Direct Antitumor Effects

In addition to its immunomodulatory properties, PSK has been shown to directly impact tumor cells through:

- Induction of Apoptosis: PSK can induce programmed cell death in various cancer cell lines. [\[8\]](#)
- Inhibition of Metastasis: PSK has demonstrated anti-metastatic properties, potentially through the inhibition of enzymes involved in tumor cell invasion.[\[6\]](#)

## Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on PSK.

**Table 1: Clinical Efficacy of PSK in Cancer Therapy**

| Cancer Type                      | Treatment Regimen                                  | Metric                      | Result                                                 | Reference |
|----------------------------------|----------------------------------------------------|-----------------------------|--------------------------------------------------------|-----------|
| Gastric Cancer                   | Adjuvant Chemotherapy + PSK vs. Chemotherapy alone | Median Overall Survival     | 6.49 years (PSK group) vs. 3.59 years (control group)  | [2][9]    |
| Hazard Ratio (Overall Survival)  | 0.76 (p < 0.001)                                   | [2][9]                      |                                                        |           |
| Colorectal Cancer                | Adjuvant Chemotherapy + PSK vs. Chemotherapy alone | Overall Survival Risk Ratio | 0.71 (95% CI: 0.55–0.90; p=0.006)                      | [1][10]   |
| Disease-Free Survival Risk Ratio | 0.72 (95% CI: 0.58–0.90; p=0.003)                  | [1][10]                     |                                                        |           |
| 3-Year Disease-Free Survival     | 74.3% (PSK + chemo) vs. 40.0% (chemo alone)        | [10]                        |                                                        |           |
| Non-Small Cell Lung Cancer       | Adjuvant Chemotherapy +/- PSK                      | 5-Year Overall Survival     | Up to 15% absolute increase with adjuvant chemotherapy | [11][12]  |

**Table 2: In Vitro Immunomodulatory Effects of PSK**

| Cell Type         | Parameter Measured               | PSK Concentration       | Result                          | Reference |
|-------------------|----------------------------------|-------------------------|---------------------------------|-----------|
| Mouse Splenocytes | IFN- $\gamma$ production         | 100 $\mu$ g/mL (96h)    | 4.03-fold increase (p=0.001)    | [4]       |
| Mouse Splenocytes | CD4+ T cell percentage           | 100 $\mu$ g/mL (72h)    | 25.5% (control) vs. 43.2% (PSK) | [4]       |
| Mouse Splenocytes | CD8+ T cell percentage           | 100 $\mu$ g/mL (72h)    | 9.9% (control) vs. 15.5% (PSK)  | [4]       |
| Human PBMCs       | IL-12p40 production              | 100 $\mu$ g/mL (24-48h) | Significant induction           | [7]       |
| Human PBMCs       | TNF- $\alpha$ , IL-6, IL-8, etc. | 100 $\mu$ g/mL (24-48h) | Significant induction           | [7]       |

**Table 3: Direct In Vitro Antitumor Effects of PSK**

| Cell Line(s)             | Effect                      | PSK Concentration | Result                                     | Reference |
|--------------------------|-----------------------------|-------------------|--------------------------------------------|-----------|
| Various tumor cell lines | Inhibition of proliferation | 50-100 $\mu$ g/mL | Ranged from 22% to 84%                     | [8]       |
| AGS (gastric cancer)     | Induction of apoptosis      | 100 $\mu$ g/mL    | 4.32% (untreated) vs. 37.52% (PSK-treated) | [8]       |

## Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature.

### In Vivo Mouse Tumor Model

- Objective: To evaluate the in vivo antitumor efficacy of PSK.

- Animal Model: Immunocompetent mouse strains (e.g., C57BL/6) or transgenic models (e.g., neu transgenic mice).
- Tumor Induction: Subcutaneous injection of a syngeneic tumor cell line or spontaneous tumor development in transgenic models.
- PSK Administration:
  - Preparation: PSK is dissolved in a sterile vehicle such as Phosphate Buffered Saline (PBS).
  - Route: Oral gavage is a common route of administration.
  - Dosage and Schedule: A typical dose is in the range of 100-200  $\mu$ L of PSK solution per mouse. Treatment is often initiated when tumors become palpable and continued for a specified period.
- Data Collection: Tumor size is measured regularly using calipers. At the end of the experiment, tumors and relevant tissues (e.g., spleen, lymph nodes) can be harvested for further analysis (e.g., flow cytometry, immunohistochemistry).
- Reference:[4]

## In Vitro NK Cell Cytotoxicity Assay

- Objective: To assess the effect of PSK on the cytotoxic function of NK cells.
- Effector Cells: Human peripheral blood mononuclear cells (PBMCs) or purified NK cells.
- Target Cells: A standard NK-sensitive cell line such as K562.
- Protocol:
  - Isolate effector cells from healthy donor blood.
  - Culture effector cells overnight in the presence or absence of PSK (e.g., 100  $\mu$ g/mL).
  - Label target cells with a fluorescent dye (e.g., PKH67) or a radioactive marker (e.g., 51Cr).

- Co-culture the PSK-treated or untreated effector cells with the labeled target cells at various effector-to-target ratios.
- After a defined incubation period (e.g., 4 hours), assess target cell lysis by flow cytometry (measuring uptake of a viability dye like 7-AAD in the target cell population) or by measuring the release of the radioactive marker.
- Reference:[5][13]

## In Vitro Dendritic Cell (DC) Activation Assay

- Objective: To determine the effect of PSK on DC maturation and cytokine production.
- Cells: Bone marrow-derived dendritic cells (BMDCs) from mice.
- Protocol:
  - Isolate bone marrow cells from mouse femurs and tibias.
  - Culture the cells in the presence of GM-CSF and IL-4 for approximately 7 days to differentiate them into immature DCs.
  - Treat the immature DCs with PSK (e.g., 200 µg/mL) for 24-48 hours. A positive control (e.g., LPS) and a negative control (e.g., PBS) should be included.
  - Assess DC maturation by flow cytometry, staining for surface markers such as CD80, CD86, and MHC class II.
  - Measure cytokine production (e.g., IL-12) in the culture supernatant by ELISA or a multiplex cytokine assay.
- Reference:[4]

## Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by PSK.



[Click to download full resolution via product page](#)

Caption: PSK-induced TLR2 signaling pathway leading to NF- $\kappa$ B activation.



[Click to download full resolution via product page](#)

Caption: Overview of PSK's multifaceted antitumor immune response.

## Conclusion

**Krestin (PSK)** stands as a well-documented biological response modifier with a clinically validated role in cancer therapy, particularly as an adjuvant to conventional treatments. Its ability to engage and activate key components of the innate and adaptive immune systems, primarily through TLR2 agonism, provides a strong rationale for its therapeutic application. The quantitative data from both preclinical and clinical studies consistently demonstrate its potential to improve survival and disease-free outcomes in various cancers. For researchers and drug development professionals, PSK serves as a compelling example of a natural product that can be effectively integrated into modern cancer immunotherapy strategies. Further investigation into its synergistic effects with other immunotherapies, such as checkpoint inhibitors, may open new avenues for combination treatments.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Efficacy of adjuvant Immunochemotherapy with polysaccharide K for patients with curatively resected colorectal cancer: a meta-analysis of centrally randomized controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein-bound polysaccharide K prolonged overall survival in gastric cancer patients from a non-Japanese Asian country who received gastrectomy and adjuvant chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological mechanism and clinical effect of protein-bound polysaccharide K (KRESTIN®): review of development and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polysaccharide Krestin is a novel TLR2 agonist that mediates inhibition of tumor growth via stimulation of CD8 T cells and NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of human natural killer cells by the protein-bound polysaccharide PSK independently of interferon and interleukin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer effects and mechanisms of polysaccharide-K (PSK): implications of cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TLR2 agonist PSK activates human NK cells and enhances the anti-tumor effect of HER2-targeted monoclonal antibody therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The immunomodulator PSK induces in vitro cytotoxic activity in tumour cell lines via arrest of cell cycle and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein-bound polysaccharide K prolonged overall survival in gastric cancer patients from a non-Japanese Asian country who received gastrectomy and adjuvant chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. respiratory-therapy.com [respiratory-therapy.com]
- 12. Adjuvant Chemotherapy of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bdbiosciences.com [bdbiosciences.com]
- To cite this document: BenchChem. [Krestin (PSK) as a Biological Response Modifier: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1180457#krestin-psk-as-a-biological-response-modifier\]](https://www.benchchem.com/product/b1180457#krestin-psk-as-a-biological-response-modifier)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)